2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
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Overview
Description
The compound contains several functional groups including a pyrrolidinyl group, a trifluoromethyl group, a benzoyl group, a piperazinyl group, and a pyrimidine ring . These groups are common in many biologically active compounds and are often used in drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecule’s structure would be determined by the arrangement of these functional groups around the central pyrimidine ring. The three-dimensional structure could be influenced by factors such as steric hindrance and the electronic properties of the functional groups .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the benzoyl group could undergo reactions typical of carbonyl compounds, while the pyrrolidinyl group could participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and distribution in the body .Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on optimizing the compound’s structure to improve its biological activity, reduce its toxicity, or alter its physical and chemical properties. This could involve modifying the functional groups present or changing the arrangement of the groups around the pyrimidine ring .
Properties
IUPAC Name |
[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c21-20(22,23)16-6-2-1-5-15(16)18(29)27-13-11-26(12-14-27)17-7-8-24-19(25-17)28-9-3-4-10-28/h1-2,5-8H,3-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFECYJXQZNFLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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